4-(2-Methoxyethyl)aniline-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyethyl)aniline-d3 is a deuterated form of 4-(2-Methoxyethyl)aniline. This compound is labeled with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C9H10D3NO, and it has a molecular weight of 154.22 g/mol . This compound is used in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its labeled nature .
Vorbereitungsmethoden
The synthesis of 4-(2-Methoxyethyl)aniline-d3 typically involves the introduction of deuterium into the 4-(2-Methoxyethyl)aniline molecule. One common method is through the use of deuterated reagents in the reaction process. For instance, the starting material, 4-(2-Methoxyethyl)aniline, can be reacted with deuterated methanol (CD3OD) under specific conditions to replace the hydrogen atoms with deuterium . Industrial production methods may involve large-scale synthesis using similar deuterated reagents and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-(2-Methoxyethyl)aniline-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds or quinones under specific conditions.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyethyl)aniline-d3 is widely used in scientific research due to its labeled nature. Some of its applications include:
NMR Spectroscopy: The deuterium labeling makes it an excellent reference compound for NMR studies, allowing researchers to study reaction mechanisms and kinetics.
Metabolic Research: Stable isotope labeling helps in tracing metabolic pathways in vivo safely.
Organic Chemistry: It serves as a chemical reference for identification, qualitative, and quantitative analysis.
Clinical Diagnostics: Used in imaging, diagnosis, and newborn screening due to its stable isotope properties.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyethyl)aniline-d3 primarily involves its role as a labeled compound in NMR spectroscopy. The deuterium atoms in the molecule provide distinct signals in NMR spectra, allowing researchers to track the compound’s behavior in various chemical environments. This helps in understanding molecular interactions, reaction mechanisms, and structural elucidation .
Vergleich Mit ähnlichen Verbindungen
4-(2-Methoxyethyl)aniline-d3 can be compared with other similar compounds such as:
4-(2-Methoxyethyl)aniline: The non-deuterated form, used in similar applications but lacks the distinct NMR signals provided by deuterium.
N-(2-Methoxyethyl)-p-nitroaniline: Another aniline derivative with different functional groups, used in stabilizing nitrocellulose-based propellants.
N-(2-Acetoxyethyl)-p-nitroaniline: Similar to the above, but with an acetoxy group, used in similar stabilizing applications.
Eigenschaften
CAS-Nummer |
1794828-69-5 |
---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
154.227 |
IUPAC-Name |
4-[2-(trideuteriomethoxy)ethyl]aniline |
InChI |
InChI=1S/C9H13NO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7,10H2,1H3/i1D3 |
InChI-Schlüssel |
LGBFKALRQPQBJJ-FIBGUPNXSA-N |
SMILES |
COCCC1=CC=C(C=C1)N |
Synonyme |
4-(2-Methoxyethyl-d3)benzenamine; p-2-(Methoxy-d3)ethylaniline; 1-(Methoxy-d3)-2-(4-aminophenyl)ethane; 4-(2-Methoxyethyl-d3)phenylamine; p-(2-Methoxyethyl-d3)aniline; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.